4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Lipophilicity Membrane permeability Drug-likeness

4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1396854-30-0) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one class, a scaffold frequently utilized in medicinal chemistry for developing kinase inhibitors and central nervous system agents. This specific compound features a lipophilic 4-methylpentan-2-yl substituent at the N-4 position, a key structural differentiator from the unsubstituted parent scaffold.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 1396854-30-0
Cat. No. B2666452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS1396854-30-0
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(C)CC(C)N1CC2=CC=CC=C2OCC1=O
InChIInChI=1S/C15H21NO2/c1-11(2)8-12(3)16-9-13-6-4-5-7-14(13)18-10-15(16)17/h4-7,11-12H,8-10H2,1-3H3
InChIKeyYFNHQYNGCNUNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1396854-30-0) – Compound Class and Key Features for Procurement


4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1396854-30-0) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one class, a scaffold frequently utilized in medicinal chemistry for developing kinase inhibitors and central nervous system agents [1]. This specific compound features a lipophilic 4-methylpentan-2-yl substituent at the N-4 position, a key structural differentiator from the unsubstituted parent scaffold. It is supplied primarily as a research chemical and building block, with a typical purity of 95%, a molecular formula of C15H21NO2, and a molecular weight of 247.33 g/mol [2].

Why 4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Cannot Be Interchanged with Generic Tetrahydrobenzoxazepinones


Simple substitution of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one with the unsubstituted 1,4-benzoxazepin-3-one scaffold or other N-alkylated analogs is not scientifically sound due to the profound impact of the N-4 substituent on the molecule's physicochemical and pharmacokinetic profile. The 4-methylpentan-2-yl group introduces a chiral, branched alkyl chain that significantly increases lipophilicity (predicted XLogP3-AA of 3.1 vs. 0.8 for the parent scaffold) and eliminates the hydrogen bond donor capacity of the amide nitrogen [1]. These changes directly affect membrane permeability, metabolic stability, and target binding, making the compound a distinct chemical entity for biological studies rather than a generic stand-in for the class. The quantitative evidence below substantiates these physicochemical differences.

Quantitative Head-to-Head Evidence for 4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one vs. Its Closest Analogs


Lipophilicity Enhancement: A 2.3 Log Unit Increase vs. the Unsubstituted Scaffold

The N-4 substitution with a 4-methylpentan-2-yl group dramatically increases the predicted lipophilicity of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one compared to the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold. The computed XLogP3-AA for the target compound is 3.1, versus 0.8 for the parent scaffold, representing a 2.3 log unit increase [1]. This difference is critical, as it suggests significantly enhanced passive membrane permeability and potential for blood-brain barrier penetration, a key parameter for CNS drug discovery programs where many benzoxazepinones are applied.

Lipophilicity Membrane permeability Drug-likeness Physicochemical property prediction

Elimination of Hydrogen Bond Donor Capacity: Predicted 0 HBD vs. 1 for Parent Scaffold

N-4 alkylation completely removes the hydrogen bond donor capacity of the amide nitrogen. The target compound has a computed Hydrogen Bond Donor Count of 0, while the unsubstituted parent 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has a count of 1 [1]. This structural feature is known to reduce active efflux via P-glycoprotein and can improve oral absorption, while also reducing the compound's ability to act as a hydrogen bond donor in target binding, a key factor in kinase selectivity screens.

Hydrogen bonding Amide substitution Oral bioavailability Rule-of-five

Molecular Weight and Flexibility Increase: 247.33 g/mol and 3 Rotatable Bonds vs. 163.17 g/mol and 0 for Parent

The target compound has a molecular weight of 247.33 g/mol and a rotatable bond count of 3, while the unsubstituted parent has a molecular weight of 163.17 g/mol and a rotatable bond count of 0 [1]. The added mass and flexibility from the 4-methylpentan-2-yl group place the compound squarely within the optimal fragment-to-lead molecular weight range (200-300 Da), making it a superior starting point for medicinal chemistry optimization compared to the smaller, rigid parent, which is more typically used as a core fragment.

Molecular size Conformational flexibility Entropic binding Fragment-based drug design

Stereochemical Complexity: Introduction of a Chiral Center Absent in the Parent Scaffold

The 4-methylpentan-2-yl side chain introduces a chiral center at the benzylic position, which is absent in the unsubstituted parent scaffold and many simple N-alkyl analogs. This stereochemical feature can lead to differential binding to protein targets, as demonstrated by other benzoxazepinone inhibitors where specific stereoisomers show significantly higher potency [1]. The compound is typically supplied as a racemic mixture, offering researchers the opportunity to explore stereospecific interactions in biochemical assays, a dimension completely unavailable with the achiral parent.

Chirality Stereochemistry Enantioselective synthesis Target selectivity

Expected Metabolic Profile: Branched Alkyl Chain Resists N-Dealkylation Compared to Simple N-Methyl or N-Ethyl Analogs

The sterically hindered, branched 4-methylpentan-2-yl group is predicted to be more resistant to oxidative N-dealkylation by cytochrome P450 enzymes compared to simple N-methyl or N-ethyl substituted tetrahydrobenzoxazepinones. While direct metabolic stability data for this compound is not publicly available, class-level evidence from related N-alkylated heterocyclic scaffolds indicates that branching at the alpha-carbon to the nitrogen significantly reduces metabolic clearance [1]. This is a key differentiator from N-methylbenzoxazepinone analogs, which are rapidly demethylated in liver microsomes.

Metabolic stability N-dealkylation Cytochrome P450 Microsomal clearance

Recommended Application Scenarios for 4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Based on Differential Evidence


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

With a predicted logP of 3.1 and zero hydrogen bond donors, this compound is ideally suited as a starting point or advanced intermediate for CNS-targeted medicinal chemistry campaigns. Its lipophilicity profile suggests high passive permeability across the blood-brain barrier, a crucial attribute for programs targeting neurodegenerative diseases, psychiatric disorders, or brain tumors [1].

Kinase Inhibitor Lead Optimization Leveraging Chiral SAR

The benzoxazepinone core is a validated scaffold for RIP1 kinase and PI3K inhibitors. This compound's chiral 4-methylpentan-2-yl substituent enables the exploration of stereospecific binding interactions, a key strategy for improving potency and selectivity against specific kinase isoforms. Procuring this racemic mixture allows for chiral separation and individual enantiomer profiling in biochemical assays [2].

Fragment-to-Lead Evolution Projects

Positioned at a molecular weight of 247.33 g/mol with three rotatable bonds, this compound fills the critical gap between rigid fragments and fully elaborated lead molecules. It serves as an excellent advanced intermediate for structure-based drug design, offering greater chemical space exploration than the parent scaffold while maintaining favorable ligand efficiency metrics [3].

Metabolic Stability Screening Libraries

The sterically hindered N-alkyl group makes this compound a valuable candidate for building metabolic stability screening libraries. It can serve as a benchmark compound for assessing the impact of N-substitution patterns on microsomal stability, providing a direct comparator to simpler N-alkyl analogs that are more susceptible to rapid oxidative metabolism [4].

Quote Request

Request a Quote for 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.